6-(2-benzylmorpholine-4-carbonyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one
Description
6-(2-benzylmorpholine-4-carbonyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities
Properties
IUPAC Name |
6-(2-benzylmorpholine-4-carbonyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c22-18-12-19-15(6-7-20(25)23-19)11-17(18)21(26)24-8-9-27-16(13-24)10-14-4-2-1-3-5-14/h1-5,11-12,16H,6-10,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVWLFLQPVYHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)C(=O)N3CCOC(C3)CC4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-benzylmorpholine-4-carbonyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Benzylmorpholine Moiety: This step involves the nucleophilic substitution reaction where benzylmorpholine is reacted with an appropriate leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(2-benzylmorpholine-4-carbonyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylmorpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzylmorpholine with alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
6-(2-benzylmorpholine-4-carbonyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-benzylmorpholine-4-carbonyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The benzylmorpholine moiety may interact with hydrophobic pockets in the target protein, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
6-(2-morpholin-4-ylcarbonyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one: Lacks the benzyl group, which may affect its binding affinity and selectivity.
7-fluoro-3,4-dihydro-1H-quinolin-2-one: Lacks both the benzylmorpholine and carbonyl groups, resulting in different chemical properties and biological activities.
Uniqueness
6-(2-benzylmorpholine-4-carbonyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzylmorpholine moiety and the fluorine atom enhances its potential as a versatile compound in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
